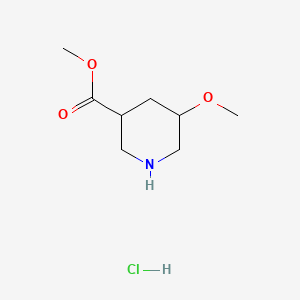

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride

Description

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is a piperidine-derived compound characterized by a methoxy group at the 5-position and a methyl ester at the 3-position of the piperidine ring. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

methyl 5-methoxypiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-7-3-6(4-9-5-7)8(10)12-2;/h6-7,9H,3-5H2,1-2H3;1H |

InChI Key |

RBYZOFOJYOEVCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(CNC1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride typically involves the esterification of 5-methoxypiperidine-3-carboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group or the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-methoxypiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine carboxylate derivatives, which are widely used as intermediates in drug synthesis. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogs with Modified Substituents

Functional and Pharmacological Comparisons

- Methoxy vs. Hydroxy Groups: The methoxy group in the target compound (vs.

- Ester Variations : Methyl esters (e.g., target compound) generally exhibit lower hydrolysis rates compared to ethyl esters (e.g., Ethyl 5-hydroxypiperidine-3-carboxylate hydrochloride), influencing bioavailability .

Biological Activity

Methyl 5-methoxypiperidine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including its pharmacokinetics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of piperidine, a class of compounds known for their diverse biological activities. The molecular formula is C8H14ClNO3, and it exhibits properties that make it suitable for various therapeutic applications.

Pharmacological Activity

1. Anticancer Properties

Recent studies have demonstrated that piperidine derivatives exhibit significant anticancer activity. For instance, one study highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle regulation and modulation of protein kinases . The compound showed cytotoxicity comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy.

2. Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. In vitro assays revealed that it can protect neuronal cells from oxidative stress-induced damage. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound demonstrated strong inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cancer Cell Lines

In a controlled study using FaDu hypopharyngeal tumor cells, this compound exhibited enhanced cytotoxicity compared to standard treatments. The study utilized a three-component reaction to synthesize the compound, followed by assessment of its effects on cell viability and apoptosis markers. Results indicated a significant reduction in cell proliferation at concentrations above 10 µM .

Case Study 2: Neuroprotection in SH-SY5Y Cells

Another study investigated the neuroprotective effects of the compound on SH-SY5Y cells exposed to oxidative stress. The results showed that treatment with this compound resulted in increased cell viability and reduced markers of oxidative damage. The compound's ability to inhibit MAO-B was highlighted as a key mechanism contributing to its neuroprotective effects, making it a promising candidate for further development in the context of neurodegenerative disorders .

Q & A

Q. Table 1. Comparative Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions (25°C) |

|---|---|---|

| Water | 52 ± 3 | pH 5.0 |

| Ethanol | 120 ± 8 | Anhydrous |

| DMSO | 200 ± 15 | N₂ atmosphere |

| Data derived from . |

Q. Table 2. Key Spectral Peaks for Structural Confirmation

| Technique | Key Peaks/Features | Significance |

|---|---|---|

| ¹H NMR | δ 3.72 (s, 3H, OCH₃) | Methoxy group confirmation |

| ESI-MS | m/z 202.1 [M+H]⁺ | Molecular ion validation |

| FT-IR | 1740 cm⁻¹ (C=O stretch) | Ester functional group |

| Data sourced from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.